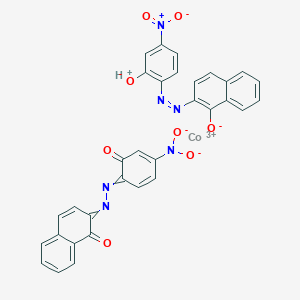
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) is a coordination compound that has been extensively studied for its potential applications in various fields such as chemistry, biology, and materials science. This compound is commonly referred to as Co(II) complex and is known for its unique properties, including its ability to act as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Co(II) complex involves the coordination of the Co(II) ion with the ligands, which results in the formation of a stable complex. The complex then acts as a catalyst by providing an alternative pathway for the reaction to take place, lowering the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
Co(II) complex has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Co(II) complex has been shown to have antibacterial and antifungal properties, which can help prevent the growth of harmful microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Co(II) complex is its excellent catalytic activity, which makes it an ideal catalyst for various chemical reactions. However, the compound is also known to be highly toxic, and care must be taken when handling it in the laboratory. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for the study of Co(II) complex. One area of research is the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Another area of research is the exploration of the compound's potential applications in medicine, including its use as an anticancer agent. Additionally, the compound's potential applications in materials science, including its use in the development of new materials for electronic and optical devices, are also areas of interest for future research.
In conclusion, Co(II) complex is a unique and versatile compound that has potential applications in various fields such as chemistry, biology, and materials science. Its excellent catalytic activity and range of biochemical and physiological effects make it an attractive target for future research. However, its toxicity and cost can limit its use in certain applications, and care must be taken when handling it in the laboratory. Overall, the study of Co(II) complex has the potential to lead to new discoveries and innovations in a wide range of fields.
Méthodes De Synthèse
The synthesis of Co(II) complex involves the reaction of 2-hydroxy-4-nitrobenzenediazonium chloride with 2-naphthol in the presence of Co(II) ion. The reaction takes place under basic conditions, and the resulting product is a bright red powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Co(II) complex has been extensively studied for its potential applications in various fields such as catalysis, electrochemistry, and materials science. The compound has been shown to exhibit excellent catalytic activity in various chemical reactions, including oxidation, reduction, and coupling reactions. It has also been used as a precursor for the synthesis of other coordination compounds and materials.
Propriétés
Numéro CAS |
15525-22-1 |
|---|---|
Nom du produit |
Hydrogen bis(2-((2-hydroxy-4-nitrophenyl)azo)naphthalen-1-olato(2-))cobaltate(1-) |
Formule moléculaire |
C32H19CoN6O8 |
Poids moléculaire |
674.5 g/mol |
Nom IUPAC |
cobalt(3+);2-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-1-one;hydron;2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate |
InChI |
InChI=1S/C16H11N3O4.C16H9N3O4.Co/c2*20-15-9-11(19(22)23)6-8-13(15)17-18-14-7-5-10-3-1-2-4-12(10)16(14)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |
Clé InChI |
FFZRIEBZVKXFBO-UHFFFAOYSA-M |
SMILES |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C=CC(=C2[O-])N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=NN=C3C=CC(=CC3=O)N([O-])[O-])C2=O.[Co+3] |
Synonymes |
C.I. Solvent Violet 1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



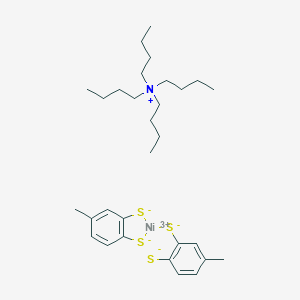
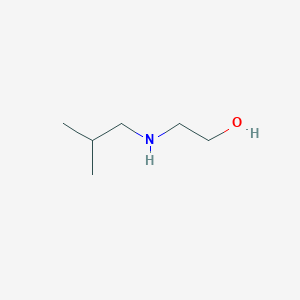
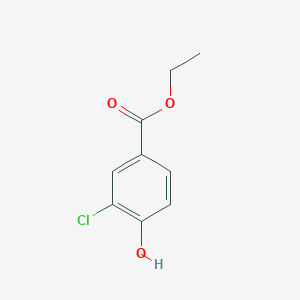
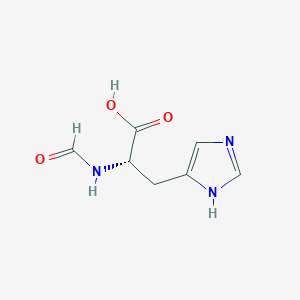
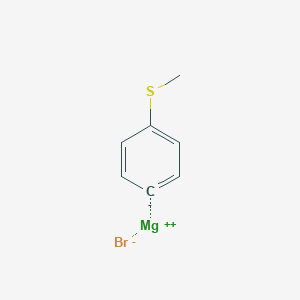
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
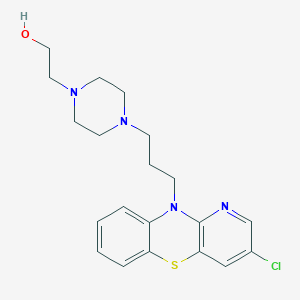
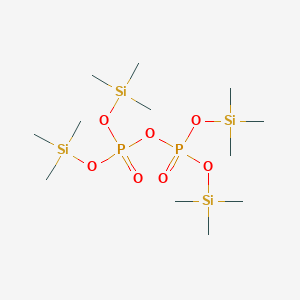
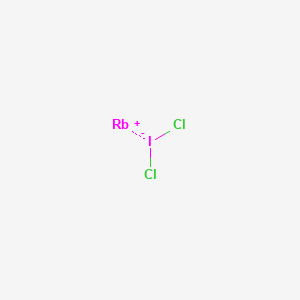
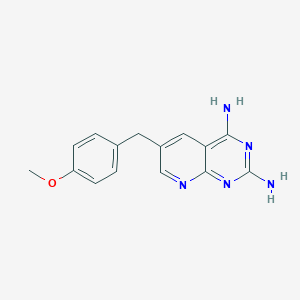
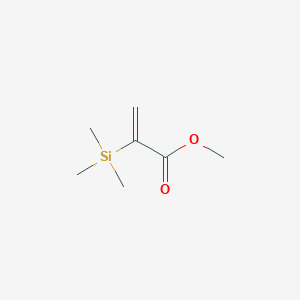
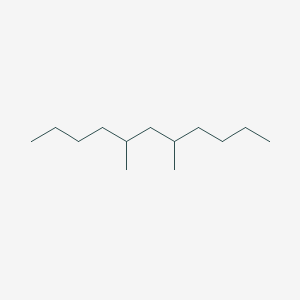
![2-Propylbenzo[d]thiazole](/img/structure/B101001.png)